![molecular formula C19H17FN2O5S B2357615 3-Cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine CAS No. 2411292-78-7](/img/structure/B2357615.png)
3-Cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine
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Overview
Description
3-Cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine, also known as FC-11, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. FC-11 belongs to the family of pyridinecarboxamides and has been found to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of 3-Cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes that are essential for cancer cell survival. This compound has also been found to disrupt the cell cycle, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and disrupt the cell cycle. This compound has also been found to exhibit anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine in lab experiments include its high potency and selectivity against cancer cells. The compound has also been found to exhibit low toxicity towards normal cells, which is essential for the development of safe and effective cancer therapies. However, the limitations of using this compound in lab experiments include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of 3-Cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine. One direction is to further investigate its mechanism of action and identify the specific enzymes that it targets. Another direction is to explore the potential of this compound as a therapeutic agent for other diseases, such as inflammation and oxidative stress. Additionally, the development of new analogs of this compound may lead to the discovery of more potent and selective anticancer agents.
Synthesis Methods
The synthesis of 3-Cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine involves the reaction of 3-cyano-1-cyclohexyl-2-oxo-5-(2-fluorosulfonyloxybenzoyl) pyridine with a suitable amine in the presence of a base. The reaction proceeds through an intermediate, which is subsequently dehydrated to form this compound. The process of synthesis has been optimized to yield high purity and good yields of the compound.
Scientific Research Applications
3-Cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine has been extensively studied for its potential as an anticancer agent. It has been found to exhibit potent cytotoxicity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been found to induce apoptosis in cancer cells, which is a programmed cell death that is essential for the prevention of cancer.
properties
IUPAC Name |
3-cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O5S/c20-28(25,26)27-17-9-5-4-8-16(17)18(23)14-10-13(11-21)19(24)22(12-14)15-6-2-1-3-7-15/h4-5,8-10,12,15H,1-3,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIVQLRKSKCGQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(C=C(C2=O)C#N)C(=O)C3=CC=CC=C3OS(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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